molecular formula C12H12Cl2N2O2S B5439887 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole

Cat. No. B5439887
M. Wt: 319.2 g/mol
InChI Key: DFUCBQDLKFBKME-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their potential applications in medicinal chemistry, catalysis, and materials science due to their unique structural and functional attributes. These compounds often feature imidazole rings substituted with various functional groups, influencing their reactivity and properties.

Synthesis Analysis

The synthesis of complex imidazole derivatives typically involves multi-step reactions, starting from simpler imidazole compounds or their precursors. Techniques such as one-pot synthesis using disulfonic acid imidazolium chloroaluminate as a catalyst have been explored for the efficient synthesis of related compounds, offering a green and efficient method for constructing complex molecules (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by X-ray crystallography, revealing details about the arrangement of atoms and the geometry of the molecule. For example, studies on related tetrazole derivatives have used X-ray crystallography to determine their crystal structures, providing insights into the molecular conformation and intermolecular interactions (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including cycloadditions, substitutions, and transformations involving their sulfonyl and imidazole groups. The reactivity can be tailored by substituents on the imidazole ring, leading to a wide range of possible chemical transformations and applications in synthesis (Goddard-Borger & Stick, 2007).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. Many imidazole derivatives are biologically active and can interact with various enzymes and receptors in biological systems .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and use. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its potential applications. Imidazole derivatives are widely studied for their potential uses in medicine, agriculture, and other fields .

properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2S/c1-3-12-15-4-5-16(12)19(17,18)11-7-10(14)9(13)6-8(11)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUCBQDLKFBKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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